molecular formula C5H10O3 B062295 (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol CAS No. 164267-54-3

(3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol

Cat. No. B062295
M. Wt: 118.13 g/mol
InChI Key: WDMXOLOBWMBITN-UHNVWZDZSA-N
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Description

“3-Furanol, tetrahydro-” is also known as “3-Hydroxytetrahydrofuran”, “Tetrahydro-3-furanol”, “Tetrahydrofuran, 3-hydroxy-”, and "tetrahydrofuran-3-ol" . It has a molecular formula of C4H8O2 and a molecular weight of 88.1051 .


Molecular Structure Analysis

The molecular structure of “3-Furanol, tetrahydro-” can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .

Scientific Research Applications

  • Biomass Conversion and Catalysis : It's used as a building block in the synthesis of δ-sugar amino acids derived from cellulose pyrolysis, potentially useful in peptidomimetics (Defant et al., 2011). Another study involves the catalytic reduction of biomass-derived furanic compounds like 5-hydroxymethylfurfural (HMF) to compounds including tetrahydrofurfuryl alcohol and 2,5-bis(hydroxymethyl)tetrahydrofuran (Nakagawa et al., 2013).

  • Chemical Synthesis : Research includes the efficient conversion of 5-hydroxymethylfurfural to high-value chemicals using chemo- and bio-catalysis (Xia et al., 2018). It also features in the synthesis of 3-(hydroxymethyl)tetrahydrofuran, a key intermediate in insecticide and antiviral drug production (Xia, 2014).

  • Medicinal Chemistry : The compound is part of research into COX-2 inhibitory activities in the context of pharmaceutical development (Singh et al., 2008). It also appears in the total synthesis of (+)-Altholactone, a compound with cytotoxic properties against tumor cell lines (Ueno et al., 1989).

  • Materials Science : This compound has been investigated for potential applications in materials science, such as the synthesis of fluorescent dihydrofuran derivatives (Funayama et al., 2005) and in the preparation of enantiopure tetrahydrofurans, important in the synthesis of biologically active products (Brenna et al., 2017).

properties

IUPAC Name

(3R,5S)-5-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c6-2-5-1-4(7)3-8-5/h4-7H,1-3H2/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMXOLOBWMBITN-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CO[C@@H]1CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol
Reactant of Route 2
(3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol
Reactant of Route 3
(3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol
Reactant of Route 4
(3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol
Reactant of Route 5
(3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol
Reactant of Route 6
(3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol

Citations

For This Compound
2
Citations
F Marini, M Tiecco, L Testaferri, S Sternativo, C Santi… - 2005 - sciforum.net
Organoselenium chemistry can be successfully employed for the stereoselective synthesis of heterocyclic compounds. In the last few years our research group has been involved in the …
Number of citations: 0 sciforum.net
M Tiecco, L Testaferri, F Marini, S Sternativo, C Santi… - Tetrahedron, 2007 - Elsevier
A simple and efficient substrate-controlled asymmetric synthesis of enantiopure tetrahydrofuran-3-ols by a 5-exo-trig radical cyclization is described. This cyclization occurs when a δ-…
Number of citations: 27 www.sciencedirect.com

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